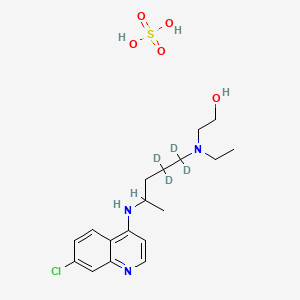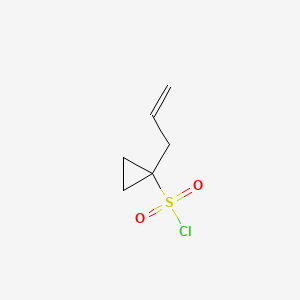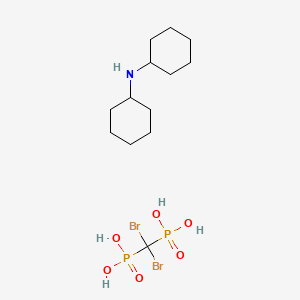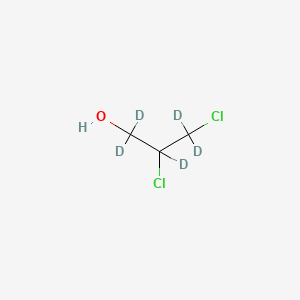
3-碘甲状腺胺盐酸盐
描述
3-碘甲状腺胺盐酸盐是甲状腺激素的衍生物,具体来说是甲状腺素的代谢产物。它是一种内源性胺,已在各种组织和人体血液中检测到。该化合物以其显著的生物学效应而闻名,这些效应在很大程度上与甲状腺激素的效应相反。 它是痕量胺相关受体 1 (TAAR1) 的高亲和力配体,TAAR1 是一种 G 蛋白偶联受体 .
科学研究应用
3-碘甲状腺胺盐酸盐在科学研究中具有广泛的应用:
化学: 用于研究甲状腺激素及其衍生物的代谢途径。
生物学: 该化合物用于代谢调节、能量稳态和产热的研究。
医学: 它在治疗代谢紊乱、肥胖症和神经退行性疾病方面具有潜在的治疗应用。
工业: 该化合物用于开发新的药理学试剂和诊断工具.
作用机制
3-碘甲状腺胺盐酸盐通过激活痕量胺相关受体 1 (TAAR1) 发挥其作用。这种激活导致环磷酸腺苷 (cAMP) 的产生,进而调节各种生理过程,例如体温、心输出量和代谢率。 该化合物还与其他受体相互作用,包括 α2A 肾上腺素能受体,并调节神经递质的转运 .
类似化合物:
3,5,3’-三碘甲状腺原氨酸 (T3): 具有独特生物学效应的甲状腺激素。
甲状腺素 (T4): 3-碘甲状腺胺的母体激素。
3-碘甲状腺乙酸: 3-碘甲状腺胺的代谢产物,具有不同的生物活性.
独特性: 3-碘甲状腺胺盐酸盐的独特之处在于它能够发挥与甲状腺激素作用基本相反的作用。 它调节代谢途径,有利于脂质利用而不是葡萄糖分解代谢,在治疗应用中具有巨大潜力 .
安全和危害
未来方向
3-Iodothyronamine (T1AM) is considered as a component of thyroid hormone signaling and might play a significant physiological and/or pathophysiological role . T1AM analogs have already been synthesized and their therapeutic potential is currently under investigation . It is rapidly emerging as a promising compound in decreasing the heart rate and lowering the cardiac output .
生化分析
Biochemical Properties
3-Iodothyronamine Hydrochloride plays a crucial role in biochemical reactions by interacting with several enzymes, proteins, and other biomolecules. It is a high-affinity ligand for the trace amine-associated receptor 1 (TAAR1), a G protein-coupled receptor. Activation of TAAR1 by 3-Iodothyronamine Hydrochloride leads to the production of cyclic AMP (cAMP), which is involved in various signaling pathways . Additionally, 3-Iodothyronamine Hydrochloride interacts with α2A adrenergic receptors, modulating neurotransmitter release and membrane transport .
Cellular Effects
3-Iodothyronamine Hydrochloride exerts significant effects on various cell types and cellular processes. It has been shown to reduce body temperature, heart rate, and metabolism when administered to rodents . This compound influences cell signaling pathways by targeting extracellular receptors such as TAAR1 and α2A adrenergic receptors . It also modulates gene expression and cellular metabolism, impacting processes like lipid and glucose utilization .
Molecular Mechanism
The molecular mechanism of 3-Iodothyronamine Hydrochloride involves its interaction with specific receptors and modulation of neurotransmitter transport. It targets TAAR1 and α2A adrenergic receptors, leading to changes in cAMP levels and neurotransmitter release . Additionally, 3-Iodothyronamine Hydrochloride serves as a substrate for membrane transport cellular uptake machinery, influencing the transport of neurotransmitters . These interactions result in various physiological effects, including reduced cardiac output and altered metabolic processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Iodothyronamine Hydrochloride change over time. This compound is known to induce rapid and profound reductions in body temperature, heart rate, and metabolism shortly after administration . Over time, its stability and degradation can impact its long-term effects on cellular function. Studies have shown that 3-Iodothyronamine Hydrochloride undergoes oxidative deamination to 3-iodothyroacetic acid in cardiomyocytes .
Dosage Effects in Animal Models
The effects of 3-Iodothyronamine Hydrochloride vary with different dosages in animal models. At low dosages, it increases endogenous tissue concentration and elicits metabolic and neurological responses . Higher dosages can lead to toxic or adverse effects, such as hypothermia and reduced cardiac contractility . These dosage-dependent effects highlight the importance of careful dosage regulation in experimental and therapeutic applications.
Metabolic Pathways
3-Iodothyronamine Hydrochloride is involved in several metabolic pathways, including the deiodination and decarboxylation of endogenous thyroxine . It activates TAAR1 at nanomolar concentrations, influencing thyroid hormone actions such as body temperature, heart rate, and cardiac output . Additionally, it affects metabolic flux by favoring fatty acid over glucose catabolism and increasing ketogenesis .
Transport and Distribution
Within cells and tissues, 3-Iodothyronamine Hydrochloride is transported and distributed through specific transporters and binding proteins. It is known to inhibit the uptake of thyroid hormones via the monocarboxylate transporter 8 (MCT8) and interacts with monoamine transporters . This compound accumulates in various tissues, including the heart, liver, kidney, and brain, where it exerts its biological effects .
Subcellular Localization
The subcellular localization of 3-Iodothyronamine Hydrochloride plays a crucial role in its activity and function. It is taken up by cells through Na±dependent transport and accumulates in specific compartments, such as mitochondria . This localization is essential for its interaction with mitochondrial proteins and the modulation of cellular metabolism . Additionally, post-translational modifications may direct 3-Iodothyronamine Hydrochloride to specific organelles, influencing its biological activity .
准备方法
合成路线和反应条件: 3-碘甲状腺胺盐酸盐是通过甲状腺激素的酶促脱碘和脱羧反应合成的。 该过程涉及从母体甲状腺激素分子中去除碘原子和羧基 .
工业生产方法: 3-碘甲状腺胺盐酸盐的工业生产涉及使用先进技术,例如高效液相色谱 (HPLC) 和质谱法,以确保化合物的纯度和质量 .
化学反应分析
反应类型: 3-碘甲状腺胺盐酸盐会发生各种化学反应,包括氧化、还原和取代。 这些反应对其生物活性及其与不同分子靶标的相互作用至关重要 .
常用试剂和条件:
氧化: 常用氧化剂,例如过氧化氢和高锰酸钾。
还原: 还原剂,如硼氢化钠和氢化铝锂。
取代: 卤化反应通常涉及碘和溴等试剂.
相似化合物的比较
3,5,3’-Triiodothyronine (T3): A thyroid hormone with distinct biological effects.
Thyroxine (T4): The parent hormone from which 3-Iodothyronamine is derived.
3-Iodothyroacetic Acid: A metabolite of 3-Iodothyronamine with different biological activities.
Uniqueness: 3-Iodothyronamine hydrochloride is unique due to its ability to exert effects that are largely opposite to those of thyroid hormones. It modulates metabolic pathways, favoring lipid utilization over glucose catabolism, and has significant potential in therapeutic applications .
属性
IUPAC Name |
4-[4-(2-aminoethyl)-2-iodophenoxy]phenol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14INO2.ClH/c15-13-9-10(7-8-16)1-6-14(13)18-12-4-2-11(17)3-5-12;/h1-6,9,17H,7-8,16H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVKVVMXTPQCCIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1O)OC2=C(C=C(C=C2)CCN)I.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClINO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40675978 | |
| Record name | 4-[4-(2-Aminoethyl)-2-iodophenoxy]phenol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40675978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
391.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
788824-64-6, 712349-95-6 | |
| Record name | 4-[4-(2-Aminoethyl)-2-iodophenoxy]phenol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40675978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Iodothyronamine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[(2-Methoxyphenoxy)methyl]oxirane-d3](/img/structure/B564476.png)










